Osladin

Description

Contextualization within Natural Sweeteners and Steroidal Saponins (B1172615)

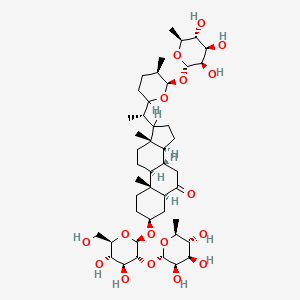

Osladin is recognized as a high-intensity natural sweetener, offering a sweet taste far exceeding that of sucrose (B13894) wikipedia.orgamazon.fr. It is a member of the steroidal saponin (B1150181) class of compounds wikipedia.orgresearchgate.net. Saponins are glycosides, meaning they are composed of a sugar part and a non-sugar part (aglycone). In the case of steroidal saponins, the aglycone is a steroid structure ctdbase.org. This compound's structure includes a sapogenin steroid glycoside backbone wikipedia.org.

Natural sweeteners are diverse in their chemical structures, ranging from simple sugars to complex glycosides and proteins acs.orgscribd.com. This compound stands out among these as a steroidal saponin with potent sweetening properties researchgate.net. Another related sweet steroidal glycoside, polypodoside A, has been found in Polypodium glycyrrhiza and is also intensely sweet, being structurally related to this compound amazon.frskemman.is.

Data on the relative sweetness of this compound compared to sucrose varies in literature reports, but it is consistently described as significantly sweeter.

| Compound | Source | Relative Sweetness (vs. Sucrose) |

| This compound | Polypodium vulgare | 500 times wikipedia.orgamazon.fr or 300-3000 times chula.ac.th |

| Polypodoside A | Polypody glycyrrhiza | 600 times (at 6% sucrose solution) wikipedia.orgamazon.frscribd.com |

Historical Perspective of this compound Discovery and Re-elucidation

The intensely sweet taste of the rhizome of Polypodium vulgare has been recognized for a long time, particularly in Europe iisc.ac.in. The isolation of the sweet-tasting principle was reported in 1967 by Czechoslovakian scientists Jizba and Herout, who named the compound this compound, referencing the Czech name for the fern iisc.ac.inwaocp.org. Its planar structure was subsequently reported in 1971 iisc.ac.inwaocp.org.

Following its initial isolation and structural proposal, a partial synthesis of the aglycone was achieved, and its absolute stereochemistry was established iisc.ac.in. The stereochemistry of the glucosidic bond was determined through enzymatic hydrolysis iisc.ac.in.

However, later research, including total synthesis and single-crystal X-ray diffraction studies, led to a revision of the initially proposed structure of this compound researchgate.netiisc.ac.in. This re-elucidation revealed the real structure of the sweet principle researchgate.netiisc.ac.in. It was noted that the compound synthesized based on the original reported structure was not sweet, highlighting the importance of the structural revision researchgate.netiisc.ac.in. The re-synthesized this compound, corresponding to the revised structure, was found to be very sweet, confirming the corrected structure as the true sweet principle of P. vulgare iisc.ac.in.

Significance of this compound in Biochemical and Ecological Research

This compound's significance extends beyond its taste properties, touching upon biochemical and ecological research. As a steroidal saponin, this compound belongs to a class of secondary metabolites known to exert a range of biological effects researchgate.net. While research on this compound specifically regarding its ecological role is less extensively documented in the provided sources, saponins in general are understood to play roles in plant defense against herbivores and pathogens ctdbase.orgcsic.es.

Biochemically, the study of this compound contributes to the understanding of sweet taste chemoreception and the structural features required for intense sweetness in natural compounds acs.orgdokumen.pub. The re-elucidation of this compound's structure underscores the complexities involved in determining the precise molecular architecture responsible for biological activity, including taste researchgate.netiisc.ac.in. Research into the biosynthesis of steroidal compounds in Polypodium vulgare, including glycosides like this compound, also provides insights into plant metabolic pathways csic.es. Furthermore, studies on the compounds present in P. vulgare, including this compound, contribute to the understanding of the plant's traditional uses and potential bioactivities springerprofessional.denih.gov. Some research indicates that the rhizome of P. vulgare possesses antimicrobial activity attributed to compounds including this compound nih.gov.

Structure

2D Structure

Properties

Molecular Formula |

C45H74O17 |

|---|---|

Molecular Weight |

887.1 g/mol |

IUPAC Name |

(3S,5S,8S,9S,10R,13S,14S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(5R,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C45H74O17/c1-18-7-10-29(59-40(18)62-42-38(55)35(52)32(49)21(4)57-42)19(2)24-8-9-25-23-16-28(47)27-15-22(11-13-45(27,6)26(23)12-14-44(24,25)5)58-43-39(36(53)33(50)30(17-46)60-43)61-41-37(54)34(51)31(48)20(3)56-41/h18-27,29-43,46,48-55H,7-17H2,1-6H3/t18-,19+,20+,21+,22+,23+,24?,25+,26+,27-,29?,30-,31+,32+,33-,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44-,45-/m1/s1 |

InChI Key |

QZOALWMSYRBZSA-XSAMIUIESA-N |

SMILES |

CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |

Isomeric SMILES |

C[C@@H]1CCC(O[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)[C@@H](C)C3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C |

Canonical SMILES |

CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |

Synonyms |

osladin |

Origin of Product |

United States |

Phytochemical Occurrence and Distribution of Osladin

Primary Plant Source: Polypodium vulgare L. (Common Polypody)

Osladin is predominantly found in the fern Polypodium vulgare L., commonly known as the common polypody. wikipedia.orgspringerprofessional.deiscientific.orgskemman.is This fern species has a wide distribution across various continents. springerprofessional.de Polypodium vulgare has a history of traditional use for both medicinal and food purposes. springerprofessional.de

This compound Localization within Plant Tissues

Within the Polypodium vulgare plant, this compound is primarily localized in specific tissues. nih.govctdbase.org

Rhizome Concentration and Variability

The rhizome, the underground stem of the fern, is the primary site where this compound is concentrated. wikipedia.orgiscientific.orgskemman.is The sweet taste of Polypodium vulgare rhizomes is attributed to the presence of saponins (B1172615), including this compound, which are largely confined to this part of the plant. iscientific.org Studies have investigated the isolation of this compound from the rhizome aqueous extract. researchgate.netresearchgate.net The concentration of this compound within the rhizome can exhibit variability.

Frond and Aerial Part Composition

While the rhizome is the main source, the composition of other parts of the plant, such as the fronds and aerial parts, has also been subject to investigation. Some studies have examined the phytochemical composition of the fronds, although fewer reports specifically detail this compound content in these parts compared to the rhizome. iscientific.orgnih.gov The aerial parts and rhizome of Polypodium vulgare have been shown to contain important secondary metabolites, including polyphenols and triterpenoids. researchgate.netiscientific.org

Influence of Environmental Factors on this compound Content

The production of secondary metabolites, such as this compound, in plants is known to be influenced by environmental conditions. nih.govresearchgate.net Factors like humidity, soil changes, light, and temperature can lead to significant variations in the final plant composition. uminho.pt These environmental variables can affect the content of various compounds, including secondary metabolites, which in turn can impact the properties of plant extracts. uminho.pt Plant age and harvesting procedures are also considered determinants of the final composition. uminho.pt

Chemotaxonomic Implications of this compound Presence

The presence and distribution of specific chemical compounds like this compound can have chemotaxonomic implications, aiding in the classification and understanding of relationships between plant species. Triterpenoids obtained from Polypodium species have been compared for chemotaxonomical classification, and these chemical findings have been supported by genetic analysis. researchgate.net this compound, being a steroidal saponin (B1150181), falls within the class of compounds relevant to the chemotaxonomy of ferns. wikipedia.orgresearchgate.netctdbase.org

Biosynthesis and Metabolic Pathways of Osladin

Precursor Utilization in Steroidal Saponin (B1150181) Biosynthesis

The biosynthesis of all steroidal saponins (B1172615), including Osladin, originates from fundamental precursor molecules generated through primary metabolism. nih.govresearchgate.net Plants utilize two main pathways to produce the universal five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com

The Mevalonate (MVA) Pathway: Located in the cytoplasm and mitochondria, this pathway starts with Acetyl-CoA. nih.govmdpi.com A series of enzymatic steps catalyzed by enzymes such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR) leads to the formation of IPP. researchgate.netmdpi.com

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is generally more complex, involving a greater number of enzymes than the MVA pathway. researchgate.netnih.gov

These two pathways provide the necessary IPP and DMAPP units, which are then condensed to form larger isoprenoid chains. mdpi.com These precursors are sequentially assembled to create geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and ultimately squalene. Squalene is then oxidized to form 2,3-oxidosqualene (B107256), a critical branching point in the synthesis of sterols and triterpenoids. nih.govresearchgate.net The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) marks the divergence between sterol and triterpene metabolism. nih.gov For steroidal saponins like this compound, 2,3-oxidosqualene is typically cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the precursor to plant sterols like cholesterol. mdpi.com Cholesterol is considered a key synthetic precursor for the steroidal backbone of many saponins. nih.gov

| Precursor | Biosynthetic Pathway | Cellular Location | Key Role |

|---|---|---|---|

| Acetyl-CoA | Primary Metabolism | Cytosol / Mitochondria | Starting unit for the MVA pathway. nih.gov |

| Isopentenyl Diphosphate (IPP) | MVA and MEP Pathways | Cytosol / Plastids | Universal 5-carbon building block for all terpenoids. researchgate.netmdpi.com |

| Dimethylallyl Diphosphate (DMAPP) | MVA and MEP Pathways | Cytosol / Plastids | Isomer of IPP, used in isoprenoid chain elongation. mdpi.com |

| 2,3-Oxidosqualene | MVA/MEP Pathways | Cytosol | Linear precursor that is cyclized to form the sterol/triterpene backbone. nih.gov |

| Cholesterol / β-Sitosterol | MVA/MEP Pathways | Cytosol / Membranes | Sterol aglycone core that undergoes modification to form the sapogenin. nih.gov |

Enzymatic Steps and Reaction Mechanisms

Once the foundational sterol skeleton (the aglycone) is formed, it undergoes a series of modifications, known as tailoring reactions, to produce the final this compound molecule. These reactions are primarily catalyzed by two major classes of enzymes: Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org

Oxidation and Hydroxylation (P450s): The steroidal backbone is decorated with hydroxyl groups and other functionalities through oxidative reactions. researchgate.net These reactions are catalyzed by P450 enzymes, a large and diverse family of enzymes that play a crucial role in secondary metabolism. frontiersin.org In the case of this compound, these modifications occur at specific positions on the cholestan skeleton, leading to the formation of the sapogenin core.

Glycosylation (UGTs): The defining feature of saponins is the attachment of sugar moieties to the aglycone. This process, called glycosylation, is catalyzed by UGTs. frontiersin.org These enzymes transfer sugar molecules (like glucose and rhamnose in the case of this compound) from an activated sugar donor (UDP-sugar) to the sapogenin. nih.gov Glycosylation is essential for the biological activity and physical properties of saponins, such as solubility. frontiersin.org The synthesis of this compound involves the sequential attachment of a glucose and two rhamnose units at specific hydroxyl groups on the steroid aglycone. researchgate.net

| Enzyme Family | Abbreviation | Function | Reaction Type |

|---|---|---|---|

| Oxidosqualene Cyclases | OSCs | Catalyze the cyclization of 2,3-oxidosqualene to form the initial sterol skeleton. nih.govnih.gov | Cyclization |

| Cytochrome P450 Monooxygenases | P450s | Introduce hydroxyl groups and other oxidative modifications to the sterol backbone. frontiersin.orgfrontiersin.org | Oxidation / Hydroxylation |

| UDP-glycosyltransferases | UGTs | Attach sugar chains to the aglycone (sapogenin) to form the final saponin. nih.govfrontiersin.org | Glycosylation |

Genetic Regulation of this compound Biosynthetic Pathways

The biosynthesis of complex secondary metabolites like this compound is tightly controlled at the genetic level. The expression of the necessary biosynthetic genes is coordinated, often in response to developmental cues or environmental signals. mdpi.com

In many organisms, including plants, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically clustered together on a chromosome. openplant.org These are known as Biosynthetic Gene Clusters (BGCs). nih.gov A typical BGC might contain genes for key enzymes like OSCs, P450s, and UGTs, as well as regulatory genes like transcription factors that control the expression of the entire cluster. nih.gov

While the specific BGC for this compound has not been explicitly detailed in the literature, the identification of such clusters is a powerful tool for discovering and engineering natural product pathways. nih.gov The analysis of the genome of Polypodium vulgare, the fern from which this compound is isolated, would be the first step in identifying the putative this compound BGC. researchgate.net

The production of steroidal saponins can be influenced by a variety of external factors. nih.gov Environmental stimuli can trigger changes in DNA torsional tension and transcriptional activity, leading to the up- or down-regulation of specific biosynthetic pathways. nih.gov

Abiotic elicitors, such as methyl jasmonate (MeJA), ethylene, and salt stress, have been shown to induce the synthesis of steroidal saponins in various plant species. nih.gov These stimuli often work by activating specific transcription factors (TFs), such as those from the MYB and bHLH families. mdpi.comsemanticscholar.org These TFs then bind to the promoter regions of the biosynthetic genes, initiating their transcription and leading to an increase in the production of the final compound. mdpi.com It is plausible that similar regulatory mechanisms, triggered by environmental cues, control the accumulation of this compound in the rhizomes of Polypodium vulgare.

In Vitro and In Vivo Biosynthesis Studies

Investigating biosynthetic pathways can be performed using both in vitro (in a cell-free system) and in vivo (within a living organism or cell culture) methods.

In Vitro Studies: These studies often involve isolating enzymes and providing them with precursor substrates in a controlled environment to observe the resulting product. While there are no specific in vitro studies detailing the complete enzymatic synthesis of this compound, the general techniques are well-established for saponins. nih.gov Plant cell and tissue culture methods are considered efficient alternative platforms for producing saponins and other plant-derived compounds. researchgate.net Optimizing culture conditions, such as hormone concentrations and precursor feeding, can enhance the production of steroidal saponins. nih.govresearchgate.net

In Vivo Studies: These studies typically involve tracer experiments where labeled precursors (e.g., using isotopes like ¹³C or ¹⁴C) are fed to a living organism, and the final products are analyzed to see where the labels have been incorporated. nih.govnih.gov This technique is powerful for confirming biosynthetic pathways within the complex cellular environment. nih.gov For example, in vivo studies in rats have been used to trace the biosynthesis of lecithin (B1663433) from labeled precursors like choline (B1196258) and methionine. nih.gov Similarly, tracer studies with hairy root cultures of Ophiorrhiza pumila using [1-¹³C]glucose helped to elucidate the camptothecin (B557342) biosynthetic pathway. nih.gov Such methods could be applied to Polypodium vulgare tissue cultures to definitively map the flow of precursors into the this compound molecule.

Advanced Structural Characterization and Stereochemistry of Osladin

Elucidation of the Osladin Steroidal Saponin (B1150181) Structure

The definitive structure of this compound was established through a combination of powerful analytical techniques, which not only confirmed its elemental composition and connectivity but also defined its absolute stereochemistry.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in piecing together the complex structure of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

Initial studies utilized one-dimensional ¹H and ¹³C NMR to identify the basic structural components of the steroidal aglycone and the sugar residues. However, due to the significant signal overlap in the complex spectra of this compound, two-dimensional (2D) NMR techniques were crucial for unambiguous assignments. Experiments such as Correlation Spectroscopy (COSY) helped establish proton-proton couplings within individual sugar units and the steroid backbone. Heteronuclear Single Quantum Coherence (HSQC) correlated each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) revealed longer-range couplings between protons and carbons, which was vital for determining the linkages between the sugar moieties and their attachment points to the aglycone.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. In the initial structural studies of this compound, mass spectrometry was used to determine its molecular formula, C₄₅H₇₄O₁₇.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion of this compound, followed by collision-induced dissociation to generate a series of fragment ions. The analysis of the mass-to-charge ratios (m/z) of these fragments provides valuable information about the composition of the aglycone and the sequence of the sugar units. For instance, the loss of a rhamnose unit (146 Da) or a glucose unit (162 Da) would produce characteristic fragment ions, helping to piece together the glycosidic chain. The fragmentation of the steroidal core would also yield specific ions indicative of its structure.

A hypothetical fragmentation pattern for this compound in a positive-ion mode MS/MS experiment could include the following key fragment ions:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

|---|---|---|

| 887.5 | [M+H]⁺ | Protonated molecular ion of this compound |

| 741.4 | [M+H - Rha]⁺ | Loss of a terminal rhamnose unit |

| 579.3 | [M+H - Rha - Glc]⁺ | Loss of a rhamnose and a glucose unit |

| 417.3 | [Aglycone+H]⁺ | Protonated steroidal aglycone |

This table is illustrative of expected fragmentation and is not based on reported experimental data.

Single-Crystal X-Ray Diffraction for Absolute Configuration

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. The structure of this compound was initially proposed based on spectroscopic and chemical degradation studies. However, this structure was later revised based on the unequivocal evidence provided by a single-crystal X-ray diffraction study. oup.com

This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted X-ray beams, a detailed three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry at all chiral centers. The X-ray diffraction study was instrumental in confirming the (22R,25S,26R)-configuration of the steroidal side chain, which was a critical revision to the initially proposed structure.

Glycosidic Linkage Analysis and Carbohydrate Moiety Characterization

The structure of this compound includes a trisaccharide chain attached to the C-3 position of the steroid and a single rhamnose unit at the C-26 position. Determining the nature of the linkages between these sugar units and their anomeric configurations (α or β) is crucial for a complete structural description.

This information is primarily derived from detailed NMR analysis. The coupling constants between the anomeric proton (H-1) and the adjacent proton (H-2) of each sugar residue, observed in the ¹H NMR spectrum, are diagnostic of the anomeric configuration. For example, a large coupling constant (typically around 7-8 Hz) is indicative of a β-linkage, while a smaller coupling constant (around 2-3 Hz) suggests an α-linkage. Furthermore, HMBC experiments provide through-bond correlations between the anomeric proton of one sugar and the carbon of the adjacent sugar to which it is linked, thus establishing the glycosidic linkage positions.

Based on these analyses, the trisaccharide at C-3 was identified as α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl, which is in turn attached to the steroid. The sugar at C-26 is an α-L-rhamnopyranosyl unit.

Structural Analogs and Isomers of this compound

Several structurally related compounds and isomers of this compound have been identified, which provide valuable insights into structure-activity relationships, particularly concerning sweetness.

One of the most notable structural analogs is Polypodoside A , isolated from the rhizomes of Polypodium glycyrrhiza. nih.govfoodb.ca Polypodoside A shares the same steroidal aglycone and the same trisaccharide unit at the C-3 position as this compound. The key difference lies in the sugar moiety at the C-26 position. While this compound has a rhamnose at this position, Polypodoside A possesses a glucose molecule instead. This seemingly minor change has a significant impact on its sweetness, with Polypodoside A being reported as approximately 600 times sweeter than sucrose (B13894), making it even sweeter than this compound. foodb.ca

Isomers of this compound would have the same molecular formula (C₄₅H₇₄O₁₇) but differ in the spatial arrangement of their atoms. These could include epimers, where the stereochemistry at one of the chiral centers is different. For example, an isomer could exist with a β-L-rhamnopyranosyl unit instead of an α-L-rhamnopyranosyl unit. The synthesis and characterization of such isomers are crucial for understanding the specific stereochemical requirements for the intense sweet taste of this compound.

Molecular Interactions and Receptor Binding Mechanisms of Osladin

Interaction with Sweet Taste Receptors

The perception of sweet taste is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). nih.govnih.gov This receptor possesses multiple binding sites, which accounts for its ability to recognize a wide array of structurally diverse sweet-tasting molecules, from simple sugars to complex proteins. researchgate.netnih.gov Osladin, as a large steroidal glycoside, interacts with this receptor to elicit its characteristic sweet sensation.

Detailed ligand-receptor binding kinetic data, such as association and dissociation rate constants for this compound with the TAS1R2-TAS1R3 receptor, are not extensively documented in publicly available literature. However, research on other sweeteners provides a framework for understanding these interactions. The binding of sweeteners to the TAS1R2-TAS1R3 receptor is a dynamic process that leads to a conformational change in the receptor, initiating an intracellular signaling cascade. nih.gov

The intense sweetness of this compound is intrinsically linked to its specific molecular structure. Structure-activity relationship (SAR) studies, including the comparison with related natural compounds and synthetic analogs, have provided insights into the molecular determinants of its potency. nih.govresearchgate.net

The this compound molecule consists of a steroidal aglycone (sapogenin) and a branched trisaccharide chain. Key structural features essential for its sweetness include:

The Steroidal Core: The specific stereochemistry of the steroid nucleus is crucial. The initial proposed structure of this compound was synthesized and found not to be sweet, leading to a structural revision confirmed by X-ray diffraction. researchgate.net

The Sugar Moieties: The type and linkage of the sugar units are critical. This compound possesses a 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside attached to the C3 position of the steroid and a 26-O-α-L-rhamnopyranoside at the C26 position. researchgate.net

Related Compounds: Polypodoside A, isolated from Polypodium glycyrrhiza, is structurally very similar to this compound and is reported to be 600 times sweeter than a 6% sucrose (B13894) solution. wikipedia.org This highlights the sensitivity of the sweet taste receptor to subtle structural modifications in this class of saponins (B1172615).

The table below summarizes the sweetness potency of this compound and a closely related compound.

| Compound | Source | Relative Sweetness (vs. Sucrose) | Key Structural Difference from this compound |

| This compound | Polypodium vulgare | ~500x | - |

| Polypodoside A | Polypodium glycyrrhiza | ~600x | Different sapogenin core (Polypodogenin) |

Data compiled from multiple sources. wikipedia.orgresearchgate.net

Upon binding of this compound to the TAS1R2-TAS1R3 receptor on the surface of chemosensory cells, a conformational change activates an intracellular signaling cascade. mdpi.com This process, which has been studied in various animal models, does not rely on the subjective perception of taste but on a conserved biochemical pathway.

The key steps in the transduction mechanism are:

G-Protein Activation: The activated receptor interacts with a heterotrimeric G protein, primarily α-gustducin. mdpi.comnih.gov This causes the Gα subunit to dissociate from the Gβγ subunits.

Enzyme Activation: The dissociated Gβγ subunits activate the enzyme phospholipase Cβ2 (PLCβ2). mdpi.com

Second Messenger Production: PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. mdpi.com

Channel Opening and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel member M5 (TRPM5). mdpi.comnih.gov The opening of this channel allows an influx of sodium ions (Na⁺), leading to depolarization of the chemosensory cell.

Neurotransmitter Release: The depolarization culminates in the release of neurotransmitters, such as ATP, which then signal to adjacent nerve fibers, transmitting the "sweet" signal to the brain for processing.

This pathway is not exclusive to taste buds on the tongue but is also found in solitary chemosensory cells (SCCs) located throughout the respiratory and gastrointestinal tracts of various species, where they detect chemical stimuli to mediate protective reflexes and local inflammatory responses. nih.govnih.gov

This compound Interactions with Other Biomolecules

As a saponin (B1150181), this compound has the potential to interact with other biological molecules besides taste receptors, particularly proteins and lipid membranes.

Specific studies detailing the binding of this compound to plasma proteins such as human serum albumin (HSA) or other carrier proteins are limited. However, the general behavior of steroidal saponins suggests that such interactions are possible. The binding of drugs and other xenobiotics to plasma proteins can significantly affect their distribution, metabolism, and excretion. mdpi.com Given its amphipathic nature, with a lipophilic steroid core and hydrophilic sugar chains, this compound could potentially bind to the hydrophobic pockets of albumin. Further research using techniques like affinity chromatography or equilibrium dialysis would be necessary to quantify the extent of this compound's protein binding and its physiological significance.

Saponins are well-known for their surfactant properties and their ability to interact with and disrupt biological membranes. nih.gov This activity is often attributed to interactions between the saponin's aglycone and sterols, such as cholesterol, within the lipid bilayer. nih.gov

While direct studies on this compound's membrane activity are scarce, research on other saponins provides a model for its potential interactions. The steroidal core of this compound could intercalate into the lipid membrane, with the hydrophilic sugar chains remaining at the membrane-water interface. This interaction could lead to several effects:

Alteration of Membrane Fluidity: The insertion of the rigid steroid structure could decrease the fluidity of the lipid bilayer.

Pore Formation: At higher concentrations, saponins can aggregate within the membrane to form pores or micelles, leading to increased permeability and potential cell lysis. nih.gov

Domain Formation: Interactions with cholesterol can lead to the formation of specific saponin-cholesterol domains within the membrane. nih.gov

Experimental approaches such as Langmuir monolayer studies and molecular dynamics simulations could provide detailed insights into the specific mechanisms and consequences of this compound's interaction with model lipid membranes. nih.gov

Biological Roles and Ecological Functions of Osladin in Plants

Role in Plant Defense Mechanisms

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a variety of threats. nih.gov Osladin, as a saponin (B1150181), is an integral part of the defensive strategy of P. vulgare. Saponins (B1172615) are known to be involved in plant defense against pathogens and herbivores, acting as a chemical barrier. mdpi.commdpi.com

This compound has demonstrated notable antifungal properties. Research on extracts from Polypodium vulgare and purified this compound has confirmed its activity against several fungal species. researchgate.netresearchgate.net While much of the initial research focused on human pathogens, the broader antifungal capabilities of saponins are well-documented against plant pathogenic fungi. uni-plovdiv.bgmdpi.com For instance, extracts from P. vulgare have shown inhibitory effects against fungi such as Aspergillus niger and Aspergillus flavus. indexcopernicus.comresearchgate.netresearchgate.net

The primary mechanism of antifungal action for saponins involves interaction with sterols in the fungal cell membrane. frontiersin.org This interaction leads to the formation of pores or lesions in the membrane, disrupting its integrity and causing leakage of essential cellular components, which ultimately leads to cell death. frontiersin.orgresearchgate.net The saponin aescin, for example, has its antifungal effect reversed by the presence of ergosterol, a key sterol in fungal membranes, confirming this mode of action. frontiersin.org This mechanism disrupts cell wall integrity and can also interfere with signal transduction pathways within the fungal cell, further compromising its viability. nih.govmdpi.com

Antifungal Activity of Polypodium vulgare Extracts

| Fungal Species | Activity Level | Reference |

|---|---|---|

| Aspergillus niger | Active | indexcopernicus.comresearchgate.net |

| Aspergillus flavus | Active | indexcopernicus.comresearchgate.net |

| Candida albicans | Active | researchgate.netindexcopernicus.comresearchgate.net |

| Tricophyton metagrophytes | Active | researchgate.net |

Purified this compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net It also exhibits inhibitory effects on bacterial biofilm formation. researchgate.netresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents. The ability of this compound to inhibit biofilm formation is a significant defensive attribute. Studies have demonstrated that this compound and aqueous extracts of P. vulgare rhizomes can inhibit the survival and biofilm formation of uropathogenic Escherichia coli. researchgate.netresearchgate.net

While specific studies on this compound's effect on plant-specific bacterial pathogens are limited, the general antibacterial mechanisms of plant-derived secondary metabolites like flavonoids and saponins are well-understood. mdpi.commdpi.com These compounds can disrupt bacterial cell membranes, leading to a decline in internal pH and hyperpolarization, ultimately affecting cell viability. frontiersin.org The inhibition of biofilm formation can occur through various mechanisms, including the disruption of bacterial adhesion to surfaces and interference with quorum sensing, the chemical communication system bacteria use to coordinate group behaviors.

Antibacterial Activity of Polypodium vulgare Extracts and this compound

| Bacterial Species | Compound/Extract | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | Purified this compound & Aqueous Extract | Inhibition of survival and biofilm formation | researchgate.netresearchgate.net |

| Gram-positive strains | Purified this compound | Antibacterial activity | researchgate.net |

| Gram-negative strains | Purified this compound | Antibacterial activity | researchgate.net |

Secondary metabolites are a primary defense strategy for plants against herbivores. nih.govdntb.gov.ua Saponins, including steroidal saponins like this compound, often act as feeding deterrents or toxins to insects and other herbivores. mdpi.comresearchgate.netresearchgate.net These compounds can impart a bitter taste to plant tissues, discouraging feeding. nih.gov If ingested, they can interfere with the digestive processes of herbivores or have direct toxic effects. nih.govresearchgate.netflvc.org

The concentration of saponins can vary within a plant, with younger, more vulnerable leaves often containing higher levels as a defense mechanism against specialist herbivores. mdpi.com For example, in the plant genus Barbarea, triterpenoid (B12794562) saponins act as feeding deterrents against the diamondback moth (Plutella xylostella). mdpi.comresearchgate.net Although direct studies detailing the specific anti-herbivory effects of this compound are not extensively documented, its nature as a steroidal saponin strongly suggests it plays a similar protective role in P. vulgare. nih.gov The production of such defensive compounds represents a significant investment of resources by the plant, which is balanced by the benefit of increased protection against herbivores. nih.gov

This compound as a Secondary Metabolite in Plant-Environment Interactions

As a secondary metabolite, this compound is a key player in how P. vulgare interacts with its surrounding environment, influencing both competing plants and associated microorganisms. mdpi.com These chemical interactions are fundamental to the plant's ecological success.

Plants utilize a complex chemical language to communicate with other organisms in their environment, including other plants, microbes, and insects. rsc.org Secondary metabolites are the primary carriers of these messages. mdpi.com While direct evidence of this compound's role as a specific signaling molecule is not yet established, saponins are known to be involved in these communication networks.

For instance, the release of certain secondary metabolites into the soil can influence the composition and activity of the microbial community in the rhizosphere, the area immediately surrounding the plant's roots. This can involve attracting beneficial microbes or deterring pathogenic ones. Similarly, volatile compounds released from a plant can signal to neighboring plants about a potential threat, such as an herbivore attack, prompting them to activate their own defenses.

Allelopathy is the process by which a plant releases chemical compounds into the environment that affect the germination, growth, or survival of neighboring plants. nih.govekb.eg This is a form of chemical competition. Saponins have been identified as allelochemicals in various plant species. ekb.egresearchgate.net

Studies on saponins isolated from plants like Trigonella hamosa and Solanum lycopersicum have shown that they can significantly inhibit seed germination and seedling growth of other plant species. ekb.eg Saponins from alfalfa (Medicago sativa) roots have also demonstrated allelopathic activity, affecting the growth of crops like wheat and corn, as well as weeds. researchgate.netmdpi.com Although research specifically investigating the allelopathic properties of this compound is limited, its presence in the rhizome of P. vulgare suggests it could be released into the soil, potentially influencing the surrounding plant community. wikipedia.org The allelopathic activity of a plant extract is often the result of a combination of compounds rather than a single chemical. mdpi.com

Physiological Roles of this compound within Polypodium vulgare

The precise physiological roles of the intensely sweet steroidal saponin, this compound, within Polypodium vulgare are not extensively documented in scientific literature. However, based on the known functions of similar secondary metabolites in other plant species and some direct evidence, its roles can be inferred to be primarily in chemical defense and potentially in managing stress responses.

Developmental Roles

Current research has not elucidated any specific roles for this compound in the developmental processes of Polypodium vulgare. The biosynthesis of secondary metabolites like saponins is often linked to specific developmental stages, suggesting a functional relevance at those times, but direct evidence for this compound's involvement in the growth, differentiation, or reproduction of the fern is not available.

Stress Response

The primary physiological role of this compound in Polypodium vulgare is likely associated with the plant's defense mechanisms against biotic and abiotic stresses. As a saponin, this compound is part of a class of compounds widely recognized for their protective functions in plants.

One of the key defense-related functions of saponins is their antimicrobial activity. Research has shown that purified this compound from the aqueous extract of P. vulgare rhizomes exhibits inhibitory effects on the survival and biofilm formation of uropathogenic bacteria. This suggests that this compound may play a role in protecting the rhizome from pathogenic microorganisms in the soil.

In addition to its antimicrobial properties, the high concentration of this compound in the rhizomes, the perennial storage organ of the fern, points towards a role in deterring herbivores. The intensely sweet taste of this compound to humans does not necessarily translate to palatability for other organisms; in fact, many saponins are known to be feeding deterrents or toxic to insects and other herbivores. While direct studies on the effect of purified this compound on Polypodium vulgare herbivores are lacking, the general function of saponins in plant defense makes this a probable role.

The following table summarizes the observed antimicrobial activity of this compound from Polypodium vulgare:

| Microorganism | Activity of this compound | Reference |

| Uropathogenic Escherichia coli | Inhibitory effects on survival and biofilm formation |

It is important to note that while the protective roles of this compound can be inferred from its chemical nature and the activities of saponins in general, more specific research on this compound's physiological functions within Polypodium vulgare is needed for a complete understanding.

Analytical and Isolation Methodologies for Osladin

Extraction Techniques from Plant Matrix

The initial step in obtaining Osladin is its removal from the rhizomes of Polypodium vulgare. The choice of extraction method and solvent is critical for maximizing the yield and minimizing the co-extraction of impurities.

Commonly employed techniques include:

Solvent Extraction : This is a primary method for isolating compounds from plant materials. For this compound and other saponins (B1172615) in Polypodium vulgare, a range of solvents with varying polarities have been utilized. These include aqueous (water-based) extractions, which are effective for polar compounds like saponins. researchgate.net Other solvents such as ethanol (B145695) (EtOH), ethyl acetate (B1210297) (AcOEt), dichloromethane (B109758) (CH2Cl2), and hexane (B92381) have also been used, often in a sequential manner to fractionate compounds based on their solubility. ecomole.com

Maceration : This technique involves soaking the plant material in a solvent for a specified period. Cold maceration with methanol (B129727) has been successfully used to extract polyphenolic compounds from P. vulgare fronds, a method that can also be adapted for rhizomes and is suitable for extracting thermosensitive compounds like this compound. researchgate.net

Aqueous Extraction : Given that this compound is a glycoside, it possesses sufficient polarity to be soluble in water. Aqueous extracts of P. vulgare rhizomes have been shown to contain this compound, which can then be further purified. researchgate.net

The selection of the extraction solvent is a crucial parameter, as demonstrated by studies on P. vulgare, where hydrophilic extracts (using methanol) were found to be more potent in certain bioassays compared to lipophilic extracts (using hexane). researchgate.net

Table 1: Overview of Extraction Solvents for Compounds from Polypodium vulgare

| Solvent | Type | Target Compounds Mentioned | Reference |

|---|---|---|---|

| Water | Polar / Hydrophilic | This compound | researchgate.net |

| Ethanol (EtOH) | Polar / Hydrophilic | Saponins (general) | ecomole.com |

| Methanol | Polar / Hydrophilic | Polyphenols | researchgate.net |

| Ethyl Acetate (AcOEt) | Mid-Polarity | General constituents | ecomole.com |

| Dichloromethane (CH2Cl2) | Non-Polar / Lipophilic | General constituents | ecomole.com |

| Hexane | Non-Polar / Lipophilic | Lipophilic compounds | ecomole.com |

Purification Strategies

Crude extracts obtained from the plant matrix contain a complex mixture of compounds. Therefore, a systematic purification strategy is essential to isolate this compound to a high degree of purity.

Chromatography is the cornerstone of this compound purification. This technique separates molecules based on their differential distribution between a stationary phase and a mobile phase.

Resin Column Fractionation : As an initial clean-up step, crude aqueous extracts can be passed through a resin column. This helps in removing highly polar or non-polar impurities, thereby enriching the saponin (B1150181) fraction containing this compound before finer separation techniques are applied. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a high-resolution technique used to isolate pure compounds from a mixture. It has been explicitly documented as a key step in the final purification of this compound. researchgate.net This method uses a solid stationary phase (like C18) and a liquid mobile phase under high pressure to achieve excellent separation of closely related saponins.

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC is an advancement over HPLC that uses columns with smaller particle sizes (<2 µm). nih.govresearchgate.net This results in significantly higher resolution, greater sensitivity, and faster analysis times. nih.gov While specific applications for this compound purification are not detailed, UHPLC represents a powerful tool for separating complex natural product mixtures and would be highly suitable for resolving this compound from its isomers and other related saponins. science.gov

Table 2: Comparison of HPLC and UHPLC Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Very High |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower (up to 6000 psi) | Higher (up to 15000 psi or more) |

| Sensitivity | Good | Higher |

Crystallization is a powerful purification technique for obtaining highly pure solid compounds. uct.ac.za It relies on the principle that a compound's solubility in a solvent decreases as the solution cools or as the solvent evaporates, leading to the formation of a crystal lattice that excludes impurities. illinois.eduyoutube.com

In the context of this compound isolation, crystallization is employed as a final purification step after chromatographic separation. researchgate.net The process typically involves:

Dissolving the semi-purified this compound in a suitable hot solvent.

Allowing the solution to cool slowly, which promotes the formation of well-ordered crystals.

Isolating the pure this compound crystals by filtration. uct.ac.za

This method is highly effective for removing amorphous impurities and achieving the high purity required for structural elucidation and analytical standard preparation. sci-hub.ru

Qualitative and Quantitative Analytical Methods

Once this compound is isolated, analytical methods are required to confirm its identity (qualitative analysis) and determine its concentration in a sample (quantitative analysis).

Spectrophotometric methods are often used for the quantification of classes of compounds, such as saponins. nih.gov These assays are typically based on a color-forming reaction between the target analyte and a specific reagent. The intensity of the resulting color, measured by a spectrophotometer at a specific wavelength (λmax), is proportional to the concentration of the compound. nih.gov

For saponins like this compound, common spectrophotometric assays involve:

Reaction with Liebermann-Burchard Reagent : This reagent, a mixture of acetic anhydride (B1165640) and sulfuric acid, reacts with steroidal saponins to produce a characteristic color, which can be measured to quantify the saponin content. byu.edu

Reaction with Anisaldehyde-Sulfuric Acid : This reagent is also used for the colorimetric determination of saponins. The sapogenin part of the molecule, obtained after acid hydrolysis, reacts to form a colored product whose absorbance can be measured. researchgate.net

These methods are valuable for rapid screening and quantification of total saponin content in extracts but may lack the specificity to distinguish between different saponins.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC), it provides a highly sensitive and specific method for both identifying and quantifying individual compounds in a complex mixture. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique has been used to definitively confirm the identity of isolated this compound. researchgate.net The high mass accuracy (typically <5 ppm error) helps to distinguish between compounds with very similar nominal masses. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : In this technique, ions of a specific m/z (precursor ions) are selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern acts as a molecular fingerprint, providing structural information and enabling highly selective and sensitive quantification. nih.gov LC-MS/MS is the gold standard for quantifying trace levels of specific natural products in complex biological matrices. thermofisher.com

These advanced MS techniques are indispensable for the unambiguous identification and precise quantification of this compound, ensuring the accuracy and reliability of research findings. nih.govnih.gov

Chemical Synthesis and Analog Development of Osladin

Total Synthesis Approaches and Methodological Advancements

The total synthesis of osladin presents significant challenges, particularly in the stereoselective construction of the steroidal core and the controlled formation of the glycosidic bonds. Early attempts at synthesizing the initially reported structure of this compound were accomplished, but the synthetic product was not sweet. researchgate.net A later revision of the structure based on single-crystal X-ray diffraction revealed the correct isomeric form of natural this compound. researchgate.net, researchgate.net, thieme-connect.com

The synthesis of the real this compound structure was achieved through the development of novel methodologies. Key advancements included a newly developed β-selective and 2′-hydroxyl group discriminating glucosylation procedure and an α-selective thermal rhamnosylation reaction. researchgate.net, thieme-connect.com These methods were crucial for accurately assembling the trisaccharide chain with the correct linkages and stereochemistry. The total synthesis of the revised structure yielded a product that was indeed very sweet, confirming the revised structure as the true sweet principle of Polypodium vulgare. researchgate.net, thieme-connect.com, iisc.ac.in

One total synthesis approach started from a steroidal aldehyde precursor. researchgate.net, researchgate.net, iisc.ac.in The stereochemistry at various positions of the steroidal core was established from the starting material. iisc.ac.in Control over the stereochemistry at C-5, C-22, C-25, and C-26 was achieved through specific stereoselective reactions. iisc.ac.in The sugar residues were introduced at relatively early stages of the synthesis, acting as protecting groups for certain oxygen functionalities. iisc.ac.in A key challenge was the stereoselective glycosylation of the hemiacetalic hydroxyl group at C-26. iisc.ac.in

Another formal synthesis of this compound has been reported based on an activation relay process. acs.org The development of novel synthetic approaches into intensely sweet glycosides, including this compound, has been an active area of research. researchgate.net, thieme-connect.com

Semi-Synthesis from Related Steroidal Precursors

Semi-synthesis offers an alternative route to obtain this compound or its analogs, starting from more readily available steroidal compounds that share some structural features with the this compound aglycone. A partial synthesis of the this compound aglycone has been reported starting from solasodine. researchgate.net, dntb.gov.ua This approach leverages existing complex steroidal structures as building blocks, potentially reducing the number of synthetic steps required compared to total synthesis.

Steroidal saponins (B1172615) and glycosides, in general, can be synthesized from spirostane sapogenins, which requires the replacement of oxygen atoms in the spiroketal system with a nitrogen atom, potentially involving epimerization at C-25 depending on the starting material's configuration. researchgate.net While this specific example relates to solanidanes, it illustrates the principle of using complex natural steroidal precursors for semi-synthesis.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs are driven by the desire to understand the structural basis of its sweetness and to potentially develop new sweeteners with improved properties such as higher potency, better solubility, or modified taste profiles.

Researchers have synthesized various analogs of this compound by modifying the sugar residues or the aglycone structure. For instance, studies on other intensely sweet glycosides like baiyunoside have shown that changes in taste can depend dramatically upon minor structural modifications, and some analogs can be sweeter or more bitter than the natural product. researchgate.net, thieme-connect.com, iisc.ac.in This highlights the importance of systematic structural variation in the design of this compound analogs.

The synthesis of saponin (B1150181) derivatives often involves the preparation of the aglycone core and sugar building blocks, followed by their assembly through glycosylation reactions. scribd.com Protecting group strategies are essential during these syntheses to ensure selectivity and prevent unwanted side reactions. scribd.com

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives (Excluding Human Clinical Data)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity, in this case, sweetness. gardp.org, researchgate.net, collaborativedrug.com, wikipedia.org By synthesizing and testing a series of this compound derivatives and analogs with systematic structural variations, researchers can identify which parts of the molecule are crucial for eliciting the sweet taste and how modifications affect the sweetness intensity.

SAR studies on this compound and related sweet-tasting steroids have shown that both the steroidal aglycone and the sugar moieties play significant roles in determining the sweetness. mdpi.com The specific type and arrangement of sugar units, as well as the structure and stereochemistry of the aglycone, contribute to the interaction with sweet taste receptors.

While specific detailed data tables on the SAR of this compound synthetic derivatives (excluding human data) were not extensively available in the provided search results, the literature indicates that such studies have been conducted for this compound and other sweet glycosides. For example, comparisons between this compound and polypodoside A, both potent steroidal saponin sweeteners, with relative sweetness values of 500 and 600 times that of sucrose (B13894) respectively, provide some insight into how structural differences in closely related compounds can impact sweetness intensity. mdpi.com

General SAR principles applied to saponins suggest that the amphipathic nature, arising from the hydrophobic aglycone and hydrophilic sugar chain, is fundamental to their biological activities, including taste perception. nih.gov Modifications to the number and type of sugar molecules, the linkages between them, and alterations to the aglycone structure can all influence the interaction with taste receptors and thus the perceived sweetness. nih.gov

Future Research Directions and Unexplored Avenues

Biotechnological Approaches for Osladin Production (e.g., Metabolic Engineering, Cell Culture)

Given the potential interest in this compound as a natural high-intensity sweetener, developing efficient and sustainable methods for its production is an important future direction. Traditional extraction from Polypodium vulgare rhizomes may face limitations in scalability and sustainability. Biotechnological approaches, such as metabolic engineering and plant cell culture, offer promising alternatives nih.govberkeley.edumdpi.comresearchgate.net.

Metabolic engineering could involve transferring the identified genes responsible for this compound biosynthesis into a heterologous host organism, such as Escherichia coli, yeast, or even other plants, to create a microbial or plant cell factory for this compound production berkeley.edumdpi.com. This requires a thorough understanding of the biosynthetic pathway and the functional expression of the involved enzymes in the host system. Challenges in this area include optimizing gene expression, ensuring proper protein folding and activity, and channeling metabolic flux towards this compound production while minimizing the formation of byproducts berkeley.edu.

Plant cell and tissue culture of Polypodium vulgare could also be explored as a controlled environment for this compound production researchgate.net. While plant cell cultures can produce secondary metabolites found in the parent plant, yields can be variable and often lower than in the intact plant. Future research could focus on optimizing culture conditions, media composition, and elicitation strategies to enhance this compound accumulation in P. vulgare cell cultures researchgate.net. Genetic modification of the cell lines to upregulate key biosynthetic genes could also be investigated.

Advanced Understanding of Molecular Mechanisms in Biological Systems (Non-Human)

While this compound is known for its sweet taste perceived by humans, its molecular mechanisms and potential biological roles in non-human organisms, particularly in the plant itself and its interactions with the environment, are largely unexplored.

Future research could investigate the role of this compound in Polypodium vulgare. As a saponin (B1150181), it might play a role in defense against herbivores or pathogens ctdbase.org. Studies could examine the effect of this compound on the feeding behavior of insects or the growth of fungi or bacteria. Understanding how the plant regulates this compound production in response to environmental stresses or biological interactions would also be valuable.

Furthermore, investigating the interaction of this compound with taste receptors or other biological targets in non-human species could provide insights into its evolutionary history and ecological function. This could involve in vitro studies using cell lines expressing relevant receptors or in vivo studies with model organisms.

Development of Novel Analytical Tools for Trace Analysis

Accurate and sensitive analytical methods are crucial for the detection, quantification, and study of this compound in various matrices, including plant tissues, biological samples, and potentially food products. While standard analytical techniques like HPLC are likely used, the development of novel tools for trace analysis of this compound could be beneficial google.comgoogleapis.com.

Future research could focus on developing highly sensitive and selective methods, such as hyphenated techniques combining chromatography with mass spectrometry (e.g., UPLC-MS/MS), for the trace analysis of this compound. This would be particularly important for studying its distribution within the plant, its potential presence at low concentrations in other organisms, or for quality control purposes in production. Developing robust and standardized analytical protocols would be essential for facilitating research and potential commercial applications.

Ecological and Evolutionary Studies of this compound in Diverse Plant Species

This compound has been primarily identified in Polypodium vulgare. However, investigating its presence and potential roles in other plant species could provide valuable ecological and evolutionary insights frontiersin.orgnumberanalytics.commdpi.comstanford.eduresearchgate.net.

Future studies could involve screening related fern species or plants in similar ecological niches for the presence of this compound or structurally similar compounds. This could help understand the phylogenetic distribution of this compound biosynthesis and the evolutionary pressures that might have led to its production.

Ecological studies could explore the potential adaptive advantages conferred by this compound production in Polypodium vulgare. This might involve investigating its role in deterring specific herbivores or attracting pollinators or seed dispersers (though the latter seems less likely for a rhizome-produced compound). Understanding the environmental factors that influence this compound production in P. vulgare in its natural habitat would also contribute to our knowledge of its ecological significance. Studying intraspecific variation in this compound content within P. vulgare populations could shed light on local adaptation and eco-evolutionary dynamics frontiersin.org.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating osladin from plant materials, and how can researchers optimize yield?

- Methodological Answer : Isolation typically involves sequential extraction and chromatographic techniques. Initial steps include heating plant rhizomes (e.g., Polypodium vulgare) at 140°C under 1500 psi pressure for 7 minutes, followed by vacuum liquid chromatography (VLC) with gradients of ethyl acetate-methanol (1:0 to 0:1) . Thin-layer chromatography (TLC) with ethyl acetate:96% ethanol:water (80:13:7) is used to monitor fractions, with this compound identified by comparison to a reference standard (Rf ~0.35) . Yield optimization requires adjusting solvent polarities (e.g., replacing chloroform with safer ethyl acetate, polarity 4.4 vs. 4.1) and selecting sweeter-tasting plant variants (e.g., Polypodium glycyrrhiza over bitter Icelandic ferns) to enhance this compound content .

Q. How can researchers confirm the identity of this compound in crude extracts?

- Methodological Answer : Analytical HPLC with a C-18 reverse-phase column (e.g., Gemini-NX) and a gradient of acetonitrile/water is standard. This compound elutes at ~5.70–5.87 minutes in LC-MS (m/z 887.08 for [M+H]⁺), confirmed by comparison with synthetic standards . Degradation studies (e.g., acid hydrolysis to release α-L-rhamnose and β-D-glucose) and NMR analysis (e.g., δ 1.25 ppm for C-21 methyl groups) further validate its steroidal saponin structure .

Advanced Research Questions

Q. How can structural discrepancies in this compound’s reported configuration (e.g., 7,8-dihydro vs. unsaturated groups) be reconciled?

- Methodological Answer : Contradictions arise from early mischaracterizations (e.g., confusion with glycyrrhizin in 19th-century studies) and revisions by Nishizawa and Yamada (1996) . To resolve ambiguities:

- Perform high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, NOESY) to confirm the presence of the 7,8-dihydro group (key differentiation from polypodoside A) .

- Compare synthetic analogs (e.g., solasodine-derived aglycones) to natural isolates for stereochemical validation .

- Data Table :

| Technique | This compound Feature Confirmed | Reference |

|---|---|---|

| HR-MS | Molecular ion at m/z 887.08 | |

| NOESY NMR | Spatial proximity of H-7 and H-8 | |

| Acid Hydrolysis | Release of α-L-rhamnose/β-D-glucose |

Q. What experimental strategies address contradictory data on this compound’s extraction yields across studies?

- Methodological Answer : Yield variations stem from environmental factors (e.g., light exposure, harvest season) and methodological inconsistencies. To standardize:

- Use metabolomic profiling (LC-MS/MS) to quantify this compound in rhizomes pre-extraction .

- Optimize solvent systems (e.g., ethyl acetate:ethanol:water 16:2:1 for column chromatography) to reduce co-elution with bitter polypodosides .

- Validate protocols via inter-laboratory reproducibility tests, reporting yields as % w/w of dry rhizome mass .

Q. How can researchers assess this compound’s toxicological profile given its structural reactivity?

- Methodological Answer : this compound’s α,β-unsaturated carbonyl group (in polypodosides) raises concerns about DNA/protein adduct formation. Mitigation strategies include:

- In vitro assays : Ames test for mutagenicity (polypodoside A showed non-mutagenicity at ≤1 mg/mL) .

- In vivo models : Acute toxicity studies in mice (LD₅₀ >2 g/kg) and subchronic dosing to monitor hepatic/kidney biomarkers .

- Structural derivatization: Hydrogenate the unsaturated bond to eliminate reactivity while retaining sweetness .

Q. What chromatographic conditions resolve co-elution of this compound with structurally similar saponins (e.g., polypodosides)?

- Methodological Answer : Co-elution challenges arise due to shared glycosidic bonds (α-L-rhamnose-β-D-glucose). Solutions:

- Use hydrophilic interaction chromatography (HILIC) with a mobile phase of acetonitrile:ammonium acetate (pH 5.0) to separate polar glycosides .

- Data Table :

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Gemini-NX C-18 | Acetonitrile/water gradient | 5.70–5.87 (this compound) |

| HILIC Silica | 85% acetonitrile + 15 mM NH₄OAc | 8.2 (polypodoside B) |

Methodological Design & Validation

Q. How should researchers design degradation studies to authenticate this compound’s stability under storage?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis. Key degradation markers:

- Loss of α-L-rhamnose (m/z 741.05 after hydrolysis).

- Oxidation products (e.g., epoxide at C-7, m/z 903.10) detected via HR-MS .

Q. What statistical approaches are recommended for analyzing this compound’s sweetness potency in sensory studies?

- Methodological Answer : Use dose-response curves with 2-alternative forced choice (2-AFC) tests. Report EC₅₀ values relative to 6% sucrose (this compound’s sweetness is ~600x sucrose). Apply ANOVA to compare batches and control for panelist variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.